2,4-Dichloro-3-fluorobenzoic acid

Enzymology DHFR Inhibition Antibiotic Development

Achieve precise finafloxacin synthesis and halogen-bonded material design. This 2,4-dichloro-3-fluorobenzoic acid delivers exact halogen positioning unmatched by simpler analogs. • Key intermediate for finafloxacin (FDA-approved fluoroquinolone) with enhanced activity at acidic pH. • Unique halogen pattern enables directional intermolecular halogen bonding for polymer crystal engineering. • Reliable purity and global supply.

Molecular Formula C7H3Cl2FO2
Molecular Weight 209 g/mol
CAS No. 915145-05-0
Cat. No. B1317275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-3-fluorobenzoic acid
CAS915145-05-0
Molecular FormulaC7H3Cl2FO2
Molecular Weight209 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1C(=O)O)Cl)F)Cl
InChIInChI=1S/C7H3Cl2FO2/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2H,(H,11,12)
InChIKeyLBOGDFHFACXPKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dichloro-3-fluorobenzoic acid (CAS:915145-05-0) – Strategic Sourcing & Applications


2,4-Dichloro-3-fluorobenzoic acid (C7H3Cl2FO2, MW 209.00) is a tri-substituted benzoic acid derivative characterized by a specific halogenation pattern [1]. Its computed XLogP3-AA is 2.8, indicating significant lipophilicity [1]. This compound functions as a versatile intermediate for synthesizing high-value molecules, most notably the FDA-approved fluoroquinolone antibiotic finafloxacin, which exhibits enhanced activity in acidic environments [2]. Its unique arrangement of halogen atoms also makes it a subject of study for directed intermolecular interactions like halogen bonding in crystal engineering [3].

2,4-Dichloro-3-fluorobenzoic Acid: Not Interchangeable with Common Analogs


The specific substitution pattern (2-Cl, 3-F, 4-Cl) imparts a unique combination of electronic and steric properties that cannot be replicated by other chlorinated or fluorinated benzoic acids. For instance, while 2,4-dichlorobenzoic acid and 3-fluorobenzoic acid are commercially available, they lack the exact three-dimensional and electrostatic profile required for applications like the synthesis of 8-cyano-fluoroquinolones [1]. Similarly, its ability to act as a specific halogen bond donor in crystal engineering is a direct consequence of the cooperative and competitive effects of ortho- and para-chloro substituents in conjunction with the meta-fluorine, a profile absent in less-substituted analogs [2]. Generic substitution in a synthetic pathway or a materials design project will therefore lead to different reaction outcomes or altered solid-state properties.

2,4-Dichloro-3-fluorobenzoic acid – Evidence-Based Differentiation


Weak DHFR Binding Profile

While not a potent inhibitor, 2,4-Dichloro-3-fluorobenzoic acid exhibits weak, quantifiable binding to E. coli Dihydrofolate Reductase (DHFR), with a reported dissociation constant (Kd) of 6.16 µM [1]. This is significantly weaker than the low nanomolar affinity of potent DHFR inhibitors like methotrexate, confirming that the compound's role in pharmaceutical development is primarily as a synthetic intermediate rather than a final active pharmaceutical ingredient [1]. This weak activity is a critical parameter for impurity profiling and ensures the core scaffold does not interfere with the primary mechanism of action in downstream applications like finafloxacin synthesis.

Enzymology DHFR Inhibition Antibiotic Development Selectivity

Key Intermediate for Acid-Active Finafloxacin

2,4-Dichloro-3-fluorobenzoic acid is a documented key intermediate in the synthesis of finafloxacin . Finafloxacin itself demonstrates a unique differentiation among fluoroquinolones: its antibacterial activity is enhanced under acidic conditions (pH 5), whereas the activity of the widely used comparator ciprofloxacin is diminished in low pH environments [1]. This enhanced activity at pH 5 compared to pH 7 and to ciprofloxacin at pH 5 has been demonstrated in vitro [1]. Sourcing this specific intermediate is therefore essential for any research or production program targeting this next-generation antibiotic.

Medicinal Chemistry Fluoroquinolone Synthesis Antibiotic Resistance Finafloxacin

Halogen Bond Donor for High-Performance Polymer Design

The specific halogen substitution pattern of 2,4-dichloro-3-fluorobenzoic acid enables its function as a directional halogen bond donor in the solid state [1]. This property, which is not present in non-halogenated or differently substituted benzoic acid analogs, has been explicitly identified as valuable for the rational design and modification of solid-state packing [1]. As a direct outcome, the compound has been demonstrated to be a versatile starting point for synthesizing monomeric materials intended for high-performance polymers [1].

Crystal Engineering Halogen Bonding Supramolecular Chemistry Materials Science

2,4-Dichloro-3-fluorobenzoic acid – R&D and Industrial Applications


Acid-Active Fluoroquinolone Antibiotic Synthesis

This is the most compelling application scenario. 2,4-Dichloro-3-fluorobenzoic acid is a key intermediate in the production of finafloxacin, an FDA-approved antibiotic . Finafloxacin exhibits enhanced bactericidal activity at acidic pH (pH 5) in vitro, in contrast to ciprofloxacin, whose activity is reduced under these conditions [2]. This makes the intermediate crucial for developing treatments for infections in acidic niches like the stomach (H. pylori) or urinary tract .

Halogen-Bonded Monomers for High-Performance Polymers

This compound has been explicitly identified as a versatile starting point for synthesizing monomeric materials used in high-performance polymers . Its ability to engage in directional, specific intermolecular halogen bonding in the solid state allows for the rational design of molecular packing and polymer properties . This application is directly supported by crystallographic and materials science research.

Agrochemical Intermediate Development

The compound is recognized as an intermediate for synthesizing agrochemicals, including fungicides, herbicides, and insecticides . Its specific halogenation pattern provides a unique electronic and steric profile that can be leveraged to build novel active ingredients for crop protection, differentiating it from simpler benzoic acid derivatives used in this field.

Weak DHFR Binding Tool for Assay Validation

The quantified, weak binding affinity of 2,4-Dichloro-3-fluorobenzoic acid to E. coli DHFR (Kd = 6.16 µM) makes it a useful reference compound . It can serve as a tool for validating assay sensitivity, as a weak positive control, or for studying non-specific binding in DHFR inhibition assays, particularly in the context of screening campaigns where differentiating potent from weak binders is critical.

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